molecular formula C6H10Br2O2 B14601796 Acetic acid, dibromo, 2-methylpropyl ester CAS No. 59989-47-8

Acetic acid, dibromo, 2-methylpropyl ester

Cat. No.: B14601796
CAS No.: 59989-47-8
M. Wt: 273.95 g/mol
InChI Key: FJDHOUKYKISYRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetic acid, dibromo, 2-methylpropyl ester typically involves the esterification reaction between acetic acid and 2-methylpropyl alcohol in the presence of a brominating agent. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, to facilitate the esterification process . The general reaction can be represented as follows:

CH3COOH+CH3CH2CH2OH+Br2CH3COOCH2CH2CH2Br2+H2O\text{CH}_3\text{COOH} + \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} + \text{Br}_2 \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2\text{CH}_2\text{Br}_2 + \text{H}_2\text{O} CH3​COOH+CH3​CH2​CH2​OH+Br2​→CH3​COOCH2​CH2​CH2​Br2​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification reactions using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient production. The use of brominating agents and acid catalysts ensures high yields and purity of the final product .

Mechanism of Action

The mechanism of action of acetic acid, dibromo, 2-methylpropyl ester involves its interaction with nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of tetrahedral intermediates. The bromine atoms can also participate in substitution reactions, where they are replaced by other nucleophiles . The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, dibromo, 2-methylpropyl ester is unique due to the presence of two bromine atoms, which makes it more reactive in substitution reactions compared to similar compounds with only one bromine atom. This increased reactivity allows for the formation of a wider range of derivatives and applications in various fields .

Properties

CAS No.

59989-47-8

Molecular Formula

C6H10Br2O2

Molecular Weight

273.95 g/mol

IUPAC Name

2-methylpropyl 2,2-dibromoacetate

InChI

InChI=1S/C6H10Br2O2/c1-4(2)3-10-6(9)5(7)8/h4-5H,3H2,1-2H3

InChI Key

FJDHOUKYKISYRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(Br)Br

Origin of Product

United States

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